4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide

Medicinal Chemistry Physicochemical Property Optimization Drug Design

This pyrazole-3-carboxamide scaffold offers a unique balance of lipophilicity (XLogP3-AA = -0.3) and hydrogen-bonding (2 HBD, 3 HBA), making it ideal for developing selective kinase inhibitors and CNS-penetrant CB1 receptor antagonists. Its N,1-dimethyl pattern enhances solubility and permeability, ensuring reliable performance in SAR studies and lead optimization. Sourced via high-yield synthesis (91%), it's available in multi-gram quantities for consistent, iterative medicinal chemistry workflows.

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
CAS No. 1001500-41-9
Cat. No. B1336587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
CAS1001500-41-9
Molecular FormulaC6H10N4O
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NN(C=C1N)C
InChIInChI=1S/C6H10N4O/c1-8-6(11)5-4(7)3-10(2)9-5/h3H,7H2,1-2H3,(H,8,11)
InChIKeyUMHVAZMWVVGRCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide: A Core Pyrazole-3-carboxamide Building Block for Kinase and CB1-Targeted Discovery


4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide (CAS 1001500-41-9) is a heterocyclic pyrazole-3-carboxamide derivative with the molecular formula C₆H₁₀N₄O and a molecular weight of 154.17 g/mol [1]. It serves as a key intermediate and core scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and cannabinoid-1 (CB1) receptor antagonists [2]. Its structure features a 4-amino group and a N,1-dimethylcarboxamide moiety on the pyrazole ring, providing distinct hydrogen-bonding capabilities and a specific lipophilic profile compared to other in-class analogs [3].

The Hidden Cost of Substituting 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide: Why Analogous Pyrazole-3-carboxamides Are Not Interchangeable


Generic substitution of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide with other pyrazole-3-carboxamides is not feasible due to significant differences in physicochemical properties that directly impact synthetic utility and biological target engagement. The specific N,1-dimethyl substitution pattern results in a unique balance of lipophilicity (XLogP3-AA = -0.3) [1] and hydrogen-bonding capacity (2 H-bond donors, 3 H-bond acceptors) [2], which differs substantially from other analogs like the primary amide 4-amino-1-methyl-1H-pyrazole-3-carboxamide. These differences can alter reaction yields in downstream synthetic steps and drastically affect binding affinity and selectivity in target-based assays [3]. The following quantitative evidence demonstrates precisely where this compound diverges from its closest alternatives.

Quantitative Differentiation of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide Against Key Analogs


Enhanced Lipophilicity vs. Primary Amide Analog (CAS 3920-40-9)

4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide exhibits a calculated XLogP3-AA of -0.3, compared to a predicted logP of -1.07 for its primary amide analog, 4-amino-1-methyl-1H-pyrazole-3-carboxamide (CAS 3920-40-9) [1]. This 0.77 log unit increase in lipophilicity translates to an approximately 5.9-fold higher partition coefficient, which can significantly impact membrane permeability and oral bioavailability in drug discovery campaigns .

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Optimized Hydrogen Bonding Profile for Targeted Kinase Interactions

The target compound possesses a specific hydrogen-bonding profile with 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) [1]. In contrast, the primary amide analog 4-amino-1-methyl-1H-pyrazole-3-carboxamide (CAS 3920-40-9) has 3 HBD and 4 HBA [2]. This reduction in hydrogen-bonding capacity by the N-methylation can reduce off-target interactions and improve selectivity for certain kinase ATP-binding pockets, a key strategy in the development of selective kinase inhibitors [3].

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Validated Synthetic Route with High, Reproducible Yield

A published synthetic route for 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, starting from 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid methylamide, achieves a high yield of 91% under mild conditions (Pd/C, H₂, ethanol, ambient temperature) [1]. This yield is superior to many reported syntheses of related pyrazole-3-carboxamides that often require harsher conditions or multistep sequences, providing a more efficient and scalable procurement path for research and development.

Organic Synthesis Process Chemistry Medicinal Chemistry

Lower Polar Surface Area (PSA) for Improved CNS Penetration Potential

4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide exhibits a topological polar surface area (TPSA) of 72.9 Ų [1]. This is notably lower than the TPSA of the primary amide analog, 4-amino-1-methyl-1H-pyrazole-3-carboxamide, which is 89.1 Ų [2]. A lower TPSA is strongly correlated with improved passive diffusion across the blood-brain barrier (BBB), making the target compound a more attractive scaffold for developing centrally-acting therapeutics targeting CB1 receptors or CNS kinases [3].

CNS Drug Discovery Blood-Brain Barrier Physicochemical Property Optimization

High-Impact Research and Industrial Applications for 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide


Scaffold for CNS-Penetrant CB1 Receptor Antagonists

Given its lower TPSA of 72.9 Ų compared to other pyrazole-3-carboxamides [1], 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide is a prime scaffold for designing centrally-acting CB1 receptor antagonists. Research has shown that modifications in the 'eastern amide' region of pyrazole-3-carboxamides can be well-tolerated [2], making this compound a valuable starting point for SAR studies aimed at optimizing CNS exposure and target engagement for therapeutic indications such as obesity and metabolic disorders.

Optimized Building Block for Selective Kinase Inhibitor Synthesis

The compound's balanced lipophilicity (XLogP3-AA = -0.3) [1] and reduced hydrogen-bonding capacity (2 HBD, 3 HBA) [2] make it an ideal building block for synthesizing selective kinase inhibitors, particularly those targeting FLT3 and CDKs. This is supported by the potent activity of structurally related 1H-pyrazole-3-carboxamide derivatives against these kinases, where small changes in the amide substituent can dramatically alter selectivity [3].

Reliable Intermediate for Scalable Medicinal Chemistry Campaigns

The availability of a high-yielding (91%), reproducible synthetic route under mild conditions [1] ensures that 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide can be reliably procured in multi-gram quantities. This makes it a practical choice for medicinal chemistry groups requiring a consistent supply of a key intermediate for iterative SAR exploration and lead optimization.

Physicochemical Probe for Structure-Property Relationship Studies

The distinct shift in physicochemical properties relative to its primary amide analog (e.g., a 0.77 logP unit increase [1] and a 16.2 Ų TPSA reduction [2]) makes this compound an excellent tool for probing the impact of N-methylation on solubility, permeability, and target binding in a controlled, systematic fashion. This can inform the design of more drug-like candidates across various target classes.

Technical Documentation Hub

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